2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
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Overview
Description
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound belonging to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes two isoindoline units connected by an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core through a cyclization reaction of an appropriate precursor. The subsequent steps involve the introduction of the ethyl bridge and the methyl groups through alkylation reactions. The final product is obtained after purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
Uniqueness
The uniqueness of 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) lies in its specific structural features and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit unique biological activities or serve as a more efficient intermediate in synthetic processes.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
2-[2-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)ethyl]-7a-methyl-4,7-dihydro-3aH-isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O4/c1-19-9-5-3-7-13(19)15(23)21(17(19)25)11-12-22-16(24)14-8-4-6-10-20(14,2)18(22)26/h3-6,13-14H,7-12H2,1-2H3 |
InChI Key |
IOWPIAKWRDDMBS-UHFFFAOYSA-N |
SMILES |
CC12CC=CCC1C(=O)N(C2=O)CCN3C(=O)C4CC=CCC4(C3=O)C |
Canonical SMILES |
CC12CC=CCC1C(=O)N(C2=O)CCN3C(=O)C4CC=CCC4(C3=O)C |
Origin of Product |
United States |
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